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Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied

Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide

provides a comprehensive technical analysis of the compound commonly referred to as 5-
Formyl-2-hydroxybenzamide, establishing its definitive IUPAC name as 2-Hydroxy-5-

formylbenzamide. We will deconstruct the nomenclature rules leading to this assignment, detail

its physicochemical properties, outline a representative synthetic protocol, and discuss

methods for its analytical characterization. This document is intended for researchers,

chemists, and professionals in drug development who require a thorough understanding of this

versatile chemical entity and its place within the broader class of substituted salicylamides.

Part 1: Deconstruction of IUPAC Nomenclature
The naming of a multifunctional aromatic compound requires a systematic approach based on

a defined hierarchy of functional groups. The name "5-Formyl-2-hydroxybenzamide" is nearly

correct but reverses the numerical order of the substituents. The authoritative IUPAC name is

2-Hydroxy-5-formylbenzamide. The logic for this determination is as follows:

Identification of the Principal Functional Group: The molecule contains three functional

groups attached to a benzene ring: a carboxamide (-CONH₂), a hydroxyl (-OH), and a formyl

(-CHO). According to IUPAC priority rules, the amide group outranks both the aldehyde and

the alcohol. Therefore, the parent structure is a benzamide.
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Locating the Principal Functional Group: The carbon atom of the benzene ring attached to

the primary amide group is assigned position number 1 (C1).

Numbering the Substituents: The ring is numbered to give the lowest possible locants to the

substituents. In this case, numbering proceeds clockwise from C1, assigning the hydroxyl

group to position 2 and the formyl group to position 5.

Alphabetical Ordering of Substituents: The names of the substituent groups are

alphabetized: "formyl" comes before "hydroxy". However, IUPAC nomenclature dictates that

the substituent names are placed in alphabetical order before the parent name, but their

locants (numbers) remain tied to their position on the ring. The final name is constructed by

listing the substituents in alphabetical order, preceded by their locants.

This systematic process leads to the unambiguous and correct IUPAC name: 2-Hydroxy-5-

formylbenzamide.

Logical Derivation of IUPAC Name
The decision-making process for naming the compound can be visualized as follows:

Analyze Structure:
C₈H₇NO₃

Identify Functional Groups:
-CONH₂ (Amide)
-OH (Hydroxyl)
-CHO (Formyl)

 Determine Priority:
Amide > Aldehyde > Alcohol

 Assign Parent Name:
Benzamide

 
Number Ring:

C1 is attached to -CONH₂

-OH is at C2
-CHO is at C5

 
Alphabetize Substituents:

Formyl
Hydroxy

 Assemble Final Name:
2-Hydroxy-5-formylbenzamide

 

Click to download full resolution via product page

Caption: IUPAC Naming Workflow for 2-Hydroxy-5-formylbenzamide.

Part 2: Physicochemical & Structural Data
2-Hydroxy-5-formylbenzamide is a solid organic compound whose structure is foundational to

its chemical reactivity and potential applications. The presence of hydrogen bond donors

(hydroxyl and amide groups) and acceptors (carbonyls and hydroxyl oxygen) suggests

intermolecular interactions that influence its physical properties, such as melting point and

solubility.
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Property Value Source

IUPAC Name 2-Hydroxy-5-formylbenzamide IUPAC Rules

CAS Number 76143-20-9 [1][2]

Molecular Formula C₈H₇NO₃ [1]

Molecular Weight 165.15 g/mol [1]

Melting Point 204-206 °C [1]

Boiling Point 335.9 °C (Predicted) [1]

MDL Number MFCD13192418 [2]

Part 3: Synthesis & Experimental Protocols
The synthesis of 2-hydroxy-5-formylbenzamide can be achieved through various routes, often

starting from salicylamide (2-hydroxybenzamide). A common and effective method is the direct

formylation of the activated aromatic ring. The Reimer-Tiemann reaction, which uses

chloroform in a basic solution to introduce a formyl group onto a phenol, is a classic example of

such a transformation.

Field-Proven Insight: Causality in Synthesis
The choice of the Reimer-Tiemann reaction is based on the high electron-donating capacity of

the phenoxide ion, formed in situ under basic conditions. This significantly activates the

aromatic ring towards electrophilic substitution. The formyl group is directed predominantly to

the ortho and para positions relative to the powerful hydroxyl directing group. Since the ortho

positions are sterically hindered by the amide group, and one is already occupied, formylation

occurs primarily at the para position (C5), yielding the desired product.

Detailed Experimental Protocol: Formylation of
Salicylamide
This protocol is a representative method adapted from established procedures for the

formylation of phenolic compounds.
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Materials:

Salicylamide (2-hydroxybenzamide)

Sodium hydroxide (NaOH)

Chloroform (CHCl₃)

Ethanol

Hydrochloric acid (HCl), dilute

Deionized water

Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

Dissolution: In a 250 mL round-bottom flask, dissolve salicylamide in aqueous ethanol.

Base Addition: Cool the flask in an ice bath and slowly add a concentrated solution of sodium

hydroxide with vigorous stirring. This deprotonates the phenolic hydroxyl group, forming the

highly reactive sodium salicylamide phenoxide.

Addition of Formylating Agent: While maintaining the low temperature, add chloroform

dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the

mixture gently at 60-70°C for 1-2 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Workup & Neutralization: After cooling, neutralize the excess sodium hydroxide by carefully

adding dilute hydrochloric acid until the solution is acidic (pH ~5-6). This step protonates the

phenoxide and precipitates the product.

Isolation & Purification: The resulting solid precipitate is collected by vacuum filtration using a

Buchner funnel. The crude product is then washed with cold deionized water to remove

inorganic salts. Further purification can be achieved by recrystallization from an appropriate
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solvent system, such as an ethanol/water mixture, to yield pure 2-hydroxy-5-

formylbenzamide.

Visualized Synthesis Workflow
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Reaction Setup

Reaction

Workup & Purification

Salicylamide in
Aqueous Ethanol

Add NaOH Solution
(Ice Bath)

Add Chloroform
Dropwise

Heat at 60-70°C
(1-2 hours)

Cool to RT

Neutralize with HCl

Vacuum Filtration

Recrystallize from
Ethanol/Water

Pure 2-Hydroxy-5-formylbenzamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-hydroxy-5-formylbenzamide.
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Part 4: Analytical Characterization
To confirm the identity and purity of the synthesized 2-hydroxy-5-formylbenzamide, a

combination of spectroscopic techniques is employed. Each method provides unique

information about the molecule's structure.

Technique Expected Observations

¹H NMR

- A sharp singlet around 9.8-10.0 ppm

corresponding to the aldehyde proton (-CHO). -

A broad singlet at a high chemical shift (>11

ppm) for the phenolic hydroxyl proton (-OH). -

Two broad signals for the amide protons (-

CONH₂), typically between 7.5-8.5 ppm. - Three

distinct signals in the aromatic region (approx.

7.0-8.5 ppm) corresponding to the three protons

on the benzene ring.[3][4]

¹³C NMR

- A signal in the range of 190-200 ppm for the

aldehyde carbonyl carbon. - A signal around

165-170 ppm for the amide carbonyl carbon. -

Six distinct signals for the aromatic carbons,

with the carbon attached to the hydroxyl group

appearing at a high chemical shift (approx. 160

ppm).

FT-IR

- A strong, sharp absorption band around 1680-

1700 cm⁻¹ for the aldehyde C=O stretch. - A

strong absorption band around 1640-1660 cm⁻¹

for the amide C=O stretch (Amide I band). - A

broad absorption band in the region of 3100-

3500 cm⁻¹ corresponding to O-H and N-H

stretching vibrations.

Mass Spec.

- A molecular ion peak (M⁺) corresponding to

the molecular weight of the compound (165.15

m/z).
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Part 5: Applications and Scientific Relevance
2-Hydroxy-5-formylbenzamide belongs to the salicylamide class of compounds. Salicylamides

and their derivatives are of significant interest in medicinal chemistry and drug discovery due to

their wide range of biological activities.[5]

Pharmaceutical Intermediates: The compound serves as a versatile building block for

synthesizing more complex molecules. The aldehyde group is a reactive handle for creating

Schiff bases, while the amide and hydroxyl groups can be modified to modulate

physicochemical properties. It is a known impurity or intermediate in the synthesis of drugs

like Labetalol.[1]

Biological Activity: The salicylamide scaffold is known to exhibit antibacterial, antifungal, and

antimycobacterial properties.[5][6] Halogenated salicylanilides, a related subclass, are used

as anthelmintic drugs and are being investigated for their potential anticancer properties.[6]

[7] The specific biological profile of 2-hydroxy-5-formylbenzamide itself warrants further

investigation, but its structural motifs are present in many biologically active agents.

Conclusion
The correct IUPAC name for the compound with CAS number 76143-20-9 is 2-Hydroxy-5-

formylbenzamide. This name is derived from a systematic application of nomenclature rules

based on functional group priority. As a member of the salicylamide family, this compound is

not merely an academic curiosity but a valuable intermediate in the synthesis of potentially

therapeutic agents. Its well-defined structure, accessible synthesis, and functional group

versatility make it a significant molecule for researchers in synthetic organic chemistry and drug

development.

References
PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology

Information. Retrieved from [Link]

Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-

hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic

Communications, 71(Pt 9), o943. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9312894/
https://www.chemicalbook.com/ProductChemicalPropertiesCB32743759_EN.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312894/
https://www.mdpi.com/1422-0067/24/2/1728
https://www.mdpi.com/1422-0067/24/2/1728
https://www.mdpi.com/1422-0067/25/11/5977
https://pubchem.ncbi.nlm.nih.gov/compound/95695
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4555353/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2366987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Moreno-Fuquen, R., et al. (2015). Crystal structure of N-(2-hydroxy-5-

methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

PubChem. (n.d.). 2-Fluoro-5-formylbenzamide. National Center for Biotechnology

Information. Retrieved from [Link]

Ciurlica, A., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-

Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules,

27(14), 4585. Retrieved from [Link]

Králová, P., et al. (2021). Salicylanilides and Their Anticancer Properties. Molecules, 26(11),

3369. Retrieved from [Link]

ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic
acid.

Metwally, M. A., et al. (1985). Synthesis of some N-substituted salicylamides structurally

related to certain antimicrobials. The Journal of the Indian Chemical Society. Retrieved from

[Link]

Dahl, D. J., & Friedrich, D. (2022). The Antifungal Potential of Niclosamide and Structurally

Related Salicylanilides. Journal of Fungi, 8(11), 1198. Retrieved from [Link]

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

PubChem. (n.d.). 5-Fluoro-2-hydroxybenzamide. National Center for Biotechnology

Information. Retrieved from [Link]

ResearchGate. (n.d.). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-

Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved

from [Link]

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. National Center for Biotechnology

Information. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/publication/282163907_Crystal_structure_of_N-2-hydroxy-5-methylphenylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/83383405
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319985/
https://www.mdpi.com/1420-3049/26/11/3369
https://www.researchgate.net/figure/2-Hydroxy-benzamide-derivatives-synthesis_fig1_344160416
https://pubmed.ncbi.nlm.nih.gov/12319401/
https://www.mdpi.com/2309-608X/8/11/1198
https://www.rsc.org/suppdata/c4/ra/c4ra08709a/c4ra08709a.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/13726282
https://www.researchgate.net/publication/362112444_Novel_Chloro-Substituted_Salicylanilide_Derivatives_and_Their_b-Cyclodextrin_Complexes_Synthesis_Characterization_and_Antibacterial_Activity
https://pubchem.ncbi.nlm.nih.gov/compound/587247
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2366987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-

nitrophenyl)formamide. Retrieved from [Link]

National Institute of Standards and Technology. (n.d.). Salicylamide. NIST Chemistry

WebBook. Retrieved from [Link]

PubChem. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate.

National Center for Biotechnology Information. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-formyl-2-hydroxybenzamide CAS#: 76143-20-9 [chemicalbook.com]

2. 76143-20-9 Cas No. | 5-Formyl-2-hydroxybenzamide | Apollo [store.apolloscientific.co.uk]

3. rsc.org [rsc.org]

4. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

5. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes:
Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

6. Salicylanilides and Their Anticancer Properties [mdpi.com]

7. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides
[mdpi.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hydroxy-5-
formylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2366987#5-formyl-2-hydroxybenzamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/figure/The-1-H-NMR-and-13-C-NMR-spectra-of-N-2-hydroxy-5-nitrophenylformamide_fig2_328905206
https://webbook.nist.gov/cgi/cbook.cgi?ID=C65452
https://pubchem.ncbi.nlm.nih.gov/compound/11634545
https://www.benchchem.com/product/b2366987?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ProductChemicalPropertiesCB32743759_EN.htm
https://store.apolloscientific.co.uk/product/5-formyl-2-hydroxybenzamide
https://www.rsc.org/suppdata/d1/nj/d1nj03041h/d1nj03041h1.pdf
https://m.chemicalbook.com/SpectrumEN_55-21-0_1HNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312894/
https://www.mdpi.com/1422-0067/24/2/1728
https://www.mdpi.com/1422-0067/25/11/5977
https://www.mdpi.com/1422-0067/25/11/5977
https://www.benchchem.com/product/b2366987#5-formyl-2-hydroxybenzamide-iupac-name
https://www.benchchem.com/product/b2366987#5-formyl-2-hydroxybenzamide-iupac-name
https://www.benchchem.com/product/b2366987#5-formyl-2-hydroxybenzamide-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2366987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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